Liothyronine sodium

Overview

Description

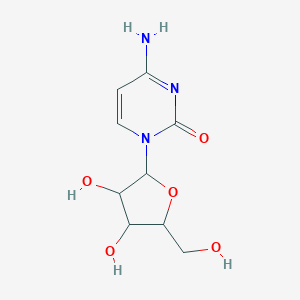

Liothyronine sodium is a synthetic form of the thyroid hormone triiodothyronine (T3). It is commonly used in the treatment of hypothyroidism, a condition where the thyroid gland does not produce enough thyroid hormone. This compound is known for its rapid onset of action and is often used when a quick response is needed, such as in cases of myxedema coma .

Scientific Research Applications

Liothyronine sodium has a wide range of scientific research applications:

Chemistry: Used as a standard in analytical chemistry for the calibration of instruments.

Biology: Studied for its role in cellular metabolism and gene expression.

Medicine: Extensively used in the treatment of thyroid disorders, particularly hypothyroidism and myxedema coma.

Mechanism of Action

Liothyronine sodium exerts its effects by mimicking the action of natural thyroid hormone triiodothyronine (T3). It binds to thyroid hormone receptors in the nucleus of cells, leading to the activation of specific genes involved in metabolism, growth, and development. The molecular targets include thyroid hormone receptors (TRα and TRβ), which regulate the transcription of genes involved in energy metabolism and protein synthesis .

Safety and Hazards

Liothyronine sodium should not be used to treat obesity or weight problems . Larger doses may produce serious or even life-threatening manifestations of toxicity, particularly when given in association with sympathomimetic amines such as those used for their anorectic effects . It is also suspected of damaging the unborn child .

Future Directions

Liothyronine sodium will need to be taken for the rest of your life to control hypothyroidism symptoms . Your doctor will likely start you on a lower dose and gradually increase the dose every 1-2 weeks until the desired response is achieved . You will need to take liothyronine for life to control hypothyroidism symptoms . Continue taking liothyronine even if you feel well .

Biochemical Analysis

Biochemical Properties

Liothyronine sodium is the active form of thyroxine, composed of a tyrosine with bound iodine . It interacts with various enzymes, proteins, and other biomolecules in the body. It binds to the human β1 thyroid hormone receptor (hTRβ1), changing its conformation .

Cellular Effects

This compound exerts all the normal effects of the endogenous thyroid T3 hormone . It increases energy expenditure, accelerates the rate of cellular oxidation stimulating growth, maturation, and metabolism of the body tissues . It also aids in the myelination of nerves and development of synaptic processes in the nervous system .

Molecular Mechanism

This compound exerts its effects at the molecular level through control of DNA transcription and protein synthesis . It binds to thyroid hormone receptors in the nucleus of cells, altering the transcription of specific genes. This leads to changes in protein synthesis, affecting cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have minimal variation in serum T3 concentration during a 24-hour period . This suggests that it has a stable effect on cellular function over time.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, a study found that a higher ratio of this compound to levothyroxine than previously recommended by international organizations is suggested for the management of hypothyroidism .

Metabolic Pathways

This compound is involved in various metabolic pathways in the body . It plays a crucial role in the metabolism of carbohydrates, fats, and proteins. It increases the basal metabolic rate and affects protein synthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues in the body .

Subcellular Localization

It is known that it binds to thyroid hormone receptors in the nucleus of cells

Preparation Methods

Synthetic Routes and Reaction Conditions

Liothyronine sodium is synthesized through a multi-step chemical process. The synthesis typically involves the iodination of tyrosine derivatives. The key steps include:

Iodination: Tyrosine is iodinated to form monoiodotyrosine and diiodotyrosine.

Coupling: These iodinated intermediates are then coupled to form triiodothyronine.

Purification: The final product is purified through crystallization and other purification techniques to obtain this compound in its pure form.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The industrial production also involves the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

Liothyronine sodium undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: Substitution reactions can occur, particularly involving the iodine atoms.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include various iodinated derivatives and deiodinated forms of this compound .

Comparison with Similar Compounds

Similar Compounds

Levothyroxine Sodium: Another synthetic thyroid hormone, but it mimics thyroxine (T4) rather than triiodothyronine (T3).

Desiccated Thyroid Extract: A natural product derived from animal thyroid glands, containing both T3 and T4.

Uniqueness

Liothyronine sodium is unique in its rapid onset of action compared to levothyroxine sodium, making it particularly useful in emergency situations such as myxedema coma. It is also more potent on a per-microgram basis, providing a stronger and quicker therapeutic effect .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Liothyronine sodium involves the conversion of L-Thyroxine (T4) to Liothyronine (T3) followed by the addition of sodium ions to form Liothyronine sodium.", "Starting Materials": [ "L-Thyroxine (T4)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium chloride (NaCl)", "Ethanol (C2H5OH)", "Deionized water (H2O)" ], "Reaction": [ "Step 1: L-Thyroxine (T4) is dissolved in ethanol and hydrochloric acid is added to the solution to adjust the pH to 2-3.", "Step 2: The solution is heated under reflux for 2-3 hours to convert T4 to Liothyronine (T3).", "Step 3: The solution is cooled and neutralized with sodium hydroxide to pH 7-8.", "Step 4: Sodium chloride is added to the solution to form Liothyronine sodium.", "Step 5: The solution is filtered, dried and milled to obtain Liothyronine sodium as a white powder." ] } | |

CAS RN |

55-06-1 |

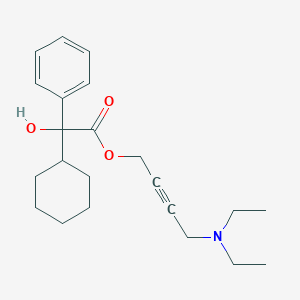

Molecular Formula |

C15H12I3NNaO4 |

Molecular Weight |

673.96 g/mol |

IUPAC Name |

sodium;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate |

InChI |

InChI=1S/C15H12I3NO4.Na/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);/t12-;/m0./s1 |

InChI Key |

LXHCVQFUTOUZEQ-YDALLXLXSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)O.[Na] |

SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.[Na+] |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.[Na] |

Appearance |

Assay:≥98%A crystalline solid |

Other CAS RN |

55-06-1 |

Pictograms |

Irritant; Health Hazard |

synonyms |

3,3',5-Triiodothyronine Cytomel Liothyronine Liothyronine Sodium T3 Thyroid Hormone Thyroid Hormone, T3 Triiodothyronine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.